2-(cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains a methoxyphenyl group, a cyclopropylmethyl group, and a methyl group attached to the triazole ring.
Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to a nitrogen .Scientific Research Applications
Antimicrobial and Antioxidant Applications
Research has demonstrated that compounds synthesized through methods involving cyclopropanation show significant antimicrobial and antioxidant activities. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds were synthesized and displayed excellent antibacterial and antifungal properties, alongside profound antioxidant potential (Raghavendra et al., 2016). These findings suggest the relevance of such compounds in developing new antimicrobial and antioxidant agents.
Antiproliferative Activities
Another area of application is in the investigation of antiproliferative activities against cancer cells. Stereocontrolled synthesis of certain triazolyl-methyl-estra derivatives has been conducted, leading to novel compounds with evaluated antiproliferative activities on malignant human cell lines, highlighting their potential in cancer research (Kiss et al., 2019).
Synthetic Methodologies and Chemical Properties
There's also significant interest in the synthesis and exploration of the chemical properties of triazole derivatives. Studies have elaborated on the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities, indicating the versatility of these compounds in chemical synthesis for potential therapeutic applications (Bektaş et al., 2007). Additionally, the synthesis of complex triazole derivatives involving multi-component reactions has been explored for their potential antibacterial and antifungal activities, further showcasing the utility of these compounds in developing new pharmaceuticals (Vo, 2020).
Inhibitory Activities
Research into the synthesis of novel heterocyclic compounds derived from triazole acetohydrazide has shown promising lipase and α-glucosidase inhibitory activities, suggesting potential applications in the treatment of conditions like diabetes and obesity (Bekircan et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
2-(cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-15-16(9-11-6-7-11)14(18)17(10)12-4-3-5-13(8-12)19-2/h3-5,8,11H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRIVBHMKFTFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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